molecular formula C11H13NO2 B575215 Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate CAS No. 185057-00-5

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B575215
CAS No.: 185057-00-5
M. Wt: 191.23
InChI Key: QFGFDECCVRJKHK-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a tetrahydroisoquinoline core with a methyl ester group at the 6th position.

Scientific Research Applications

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate has a wide range of scientific research applications:

Safety and Hazards

“Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H301 - H315 - H319 - H335 . Precautionary measures include P261 - P264 - P270 - P301 + P310 - P302 + P352 - P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate interacts with various enzymes, proteins, and other biomolecules. It is known to have a unique and complex mechanism of neuroprotection in various neurodegenerative illnesses of the central nervous system

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being studied.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The methyl ester group can be introduced through esterification reactions using methanol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted isoquinolines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-3,6,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGFDECCVRJKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652386
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185057-00-5
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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